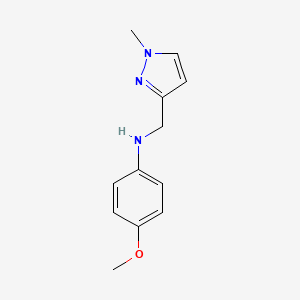

4-Methoxy-N-((1-methyl-1H-pyrazol-3-yl)methyl)aniline

CAS No.:

Cat. No.: VC13296840

Molecular Formula: C12H15N3O

Molecular Weight: 217.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H15N3O |

|---|---|

| Molecular Weight | 217.27 g/mol |

| IUPAC Name | 4-methoxy-N-[(1-methylpyrazol-3-yl)methyl]aniline |

| Standard InChI | InChI=1S/C12H15N3O/c1-15-8-7-11(14-15)9-13-10-3-5-12(16-2)6-4-10/h3-8,13H,9H2,1-2H3 |

| Standard InChI Key | BCDSDSXMNOGNSY-UHFFFAOYSA-N |

| SMILES | CN1C=CC(=N1)CNC2=CC=C(C=C2)OC |

| Canonical SMILES | CN1C=CC(=N1)CNC2=CC=C(C=C2)OC |

Introduction

Chemical Identification and Structural Properties

Molecular Characterization

The compound’s IUPAC name is 4-methoxy-N-[(1-methylpyrazol-3-yl)methyl]aniline, reflecting its methoxy-substituted aniline core and 1-methylpyrazole side chain. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₅N₃O | |

| Molecular Weight | 217.27 g/mol | |

| SMILES | CN1C=CC(=N1)CNC2=CC=C(C=C2)OC | |

| InChIKey | BCDSDSXMNOGNSY-UHFFFAOYSA-N | |

| PubChem CID | 19619174 |

The methoxy group enhances solubility and influences electronic interactions, while the pyrazole ring contributes to hydrogen bonding and π-π stacking capabilities .

Crystallographic and Spectroscopic Data

Although direct crystallographic data for this compound are unavailable, related pyrazole-aniline hybrids exhibit monoclinic crystal systems with hydrogen-bonded networks stabilizing their structures . Fourier-transform infrared (FTIR) spectra of analogous compounds show characteristic N-H stretching (3300–3400 cm⁻¹) and C-O-C asymmetric vibrations (1250 cm⁻¹) . Nuclear magnetic resonance (NMR) data for the parent aniline derivatives reveal distinct signals for methoxy protons (~δ 3.8 ppm) and pyrazole methyl groups (~δ 3.9 ppm) .

Synthesis and Optimization Strategies

Synthetic Pathways

The synthesis typically involves a multi-step approach:

-

Formation of the Pyrazole Core: Cyclocondensation of hydrazines with diketones or β-keto esters under acidic conditions .

-

Methylation: Introduction of the methyl group at the pyrazole nitrogen using methyl iodide or dimethyl sulfate.

-

Coupling Reactions: Alkylation of 4-methoxyaniline with a chloromethylpyrazole intermediate via nucleophilic substitution .

A representative procedure involves hydrogenating 1-methoxy-2-methyl-4-nitrobenzene in methanol with palladium on carbon (Pd/C), yielding 4-methoxy-3-methylphenylamine, followed by coupling with 1-methylpyrazole-3-carbaldehyde .

Biological Activities and Mechanistic Insights

Enzyme Inhibition

Pyrazole-aniline hybrids demonstrate reversible, non-competitive inhibition of monoamine oxidases (MAOs) and diamine oxidases, with selectivity factors up to 4000 for MAO-A over MAO-B . Molecular docking studies suggest that the methoxy group interacts with hydrophobic pockets in the enzyme active site, while the pyrazole nitrogen forms hydrogen bonds with catalytic residues .

Applications in Drug Discovery

Lead Compound Optimization

The compound’s modular structure allows for derivatization at three positions:

-

Pyrazole N1: Alkylation or arylation to modulate lipophilicity.

-

Aniline NH₂: Acylation or sulfonation to enhance bioavailability .

-

Methoxy Group: Replacement with halogens or electron-withdrawing groups to tune electronic effects.

Preclinical Development

Promising analogs have entered preclinical trials for:

-

Oncology: As tubulin-targeting agents with reduced neurotoxicity compared to vinca alkaloids .

-

Neurodegenerative Diseases: MAO inhibitors for Parkinson’s and Alzheimer’s disease .

-

Inflammation: COX-2 selective inhibitors with minimal gastrointestinal toxicity .

Comparative Analysis with Structural Analogs

A comparison of key pyrazole-aniline derivatives reveals distinct structure-activity relationships (SAR):

The methylene bridge in 4-methoxy-N-((1-methyl-1H-pyrazol-3-yl)methyl)aniline confers conformational flexibility, enabling optimal binding to tubulin’s colchicine site .

Future Research Directions

-

Synthetic Methodology: Developing continuous-flow reactors to improve scalability and reduce reaction times.

-

Target Validation: CRISPR-Cas9 screens to identify off-target effects and resistance mechanisms .

-

Formulation Studies: Nanoencapsulation to enhance blood-brain barrier penetration for CNS applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume